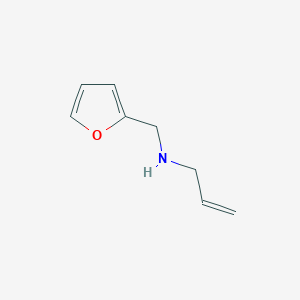

N-(furan-2-ylmethyl)prop-2-en-1-amine

Descripción

Structural Significance within Furan-Containing Amine Scaffolds

The furan (B31954) nucleus is a cornerstone in medicinal chemistry, recognized for its simple structure, chemical versatility, and its role in enhancing the pharmacological profiles of therapeutic agents. orientjchem.org When incorporated into an amine scaffold, as in N-(furan-2-ylmethyl)prop-2-en-1-amine, the resulting structure is of significant interest. The furan ring acts as a key structural element that can facilitate bioactivation and the appropriate positioning of other functional groups. orientjchem.org

Interdisciplinary Relevance in Organic Chemistry and Related Fields

The unique structure of this compound lends itself to a variety of applications across several scientific disciplines:

Organic and Medicinal Chemistry: The furan scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.com Researchers actively design and synthesize novel derivatives of furan-containing amines to explore new therapeutic agents. For instance, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov

Sustainable and Green Chemistry: The furan component, often derived from biomass platform molecules like furfural (B47365), places this compound within the sphere of renewable chemistry. ijabbr.commdpi.com The use of such bio-based oxygenates for synthesizing valuable chemicals, including various amines, is a significant research focus aimed at creating more sustainable chemical processes. mdpi.com

Materials Science: Amines derived from furan compounds are investigated as precursors for novel biopolymers. mdpi.com For example, 2,5-bis(aminomethyl)furan (B21128) (BAMF), an analogue, is a valuable starting material for producing polyamides and polyurethanes with unique properties. mdpi.com

Synthetic Methodology: The compound is a substrate in the development of new synthetic methods. Furan-thiol-amine multicomponent reactions, for example, utilize the reactivity of the furan ring in the presence of an amine to generate stable pyrrole (B145914) heterocycles under physiological conditions, demonstrating its utility in creating complex molecules in a single step. researchgate.netbohrium.com

Overview of Research Trajectories for this compound and its Analogues

Current research involving this compound and its structural analogues is progressing along several key trajectories. A primary focus is the synthesis of novel derivatives for biological evaluation. By modifying the amine or the furan ring, scientists aim to develop compounds with enhanced or specific activities. A notable example is the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which have shown promising antimicrobial profiles, in some cases exceeding the activity of reference antibiotics like Ciprofloxacin. nih.gov

Another significant research avenue involves leveraging the compound and its analogues as building blocks in organic synthesis. The inherent reactivity of the furan ring and the allylamine (B125299) side chain is exploited in various chemical transformations. researchgate.net For example, furan-containing chalcone (B49325) analogues, which share the core furan structure, are used as starting materials for Michael additions and ring-closure reactions to produce a variety of new furan derivatives. researchgate.net

Furthermore, there is a growing interest in developing efficient and sustainable catalytic methods for the synthesis of furan-based amines from renewable resources. The reductive amination of furfural and its derivatives, derived from biomass, is a key strategy being explored to produce these valuable amines, highlighting a shift towards greener manufacturing processes in the chemical industry. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYBVTYEWJBZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406018 | |

| Record name | N-[(Furan-2-yl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53175-33-0 | |

| Record name | N-[(Furan-2-yl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Furan 2 Ylmethyl Prop 2 En 1 Amine

Direct Synthesis Approaches

Direct synthetic methods for the formation of N-(furan-2-ylmethyl)prop-2-en-1-amine often involve the coupling of furan-containing precursors with an allyl source. These approaches are typically straightforward and rely on well-established reaction mechanisms.

A primary and direct method for the synthesis of this compound is the N-alkylation of furfurylamine (B118560) with an allyl halide, such as allyl bromide or allyl chloride. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. The choice of solvent and base can influence the reaction rate and yield. Common bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) or organic amines (e.g., triethylamine). A variety of solvents can be employed, with polar aprotic solvents like acetonitrile or dimethylformamide being common choices.

A typical reaction scheme is as follows:

Furfurylamine + Allyl Halide → this compound + Hydrogen Halide

One of the challenges in this synthesis is the potential for over-alkylation, leading to the formation of the tertiary amine, N-allyl-N-(furan-2-ylmethyl)prop-2-en-1-amine, and even the quaternary ammonium salt. To favor the formation of the desired secondary amine, reaction conditions such as the stoichiometry of the reactants can be controlled, for instance, by using an excess of furfurylamine.

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Furfurylamine, Allyl Halide (e.g., Allyl Bromide) | Formation of the C-N bond |

| Base | K₂CO₃, Na₂CO₃, or Triethylamine | Neutralize the HX byproduct |

| Solvent | Acetonitrile, DMF | Provide a medium for the reaction |

| Stoichiometry | Excess furfurylamine may be used | To minimize over-alkylation |

An alternative and widely used approach for the synthesis of this compound is the reductive amination of furan-2-carbaldehyde with allylamine (B125299). This two-step, one-pot process involves the initial formation of an imine intermediate through the condensation of the aldehyde and the amine, followed by the in-situ reduction of the imine to the desired secondary amine.

The initial condensation reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the N-(furan-2-ylmethylidene)prop-2-en-1-amine (an imine or Schiff base). The subsequent reduction of the C=N double bond of the imine can be achieved using various reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd/C or Ni). nih.govresearchgate.net

Furan-2-carbaldehyde + Allylamine → [N-(furan-2-ylmethylidene)prop-2-en-1-amine] → this compound

This method is often preferred due to its high efficiency and the commercial availability of the starting materials. mdpi.com The reaction conditions can be tuned to optimize the yield and purity of the final product. For instance, the pH of the reaction medium is crucial for both the imine formation and the subsequent reduction step.

| Step | Reactants/Reagents | Typical Conditions | Intermediate/Product |

|---|---|---|---|

| Condensation | Furan-2-carbaldehyde, Allylamine | Acid catalyst (e.g., acetic acid), room temperature | N-(furan-2-ylmethylidene)prop-2-en-1-amine |

| Reduction | Reducing agent (e.g., NaBH₄, H₂/Pd/C) | Methanol or other suitable solvent | This compound |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chim.itrsc.orgrsc.org This methodology can be effectively applied to the synthesis of this compound, particularly for the alkylation and condensation reactions described above.

In the context of the alkylation of furfurylamine with allyl halides, microwave irradiation can significantly reduce the reaction time from hours to minutes. nih.gov Similarly, for the reductive amination of furan-2-carbaldehyde, both the initial imine formation and the subsequent reduction can be expedited under microwave conditions. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can enhance the reaction rates and, in some cases, improve the selectivity.

The benefits of using microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes. nih.gov

Improved Yields: In many cases, MAOS can lead to higher isolated yields of the desired product.

Enhanced Purity: The rapid reaction times can minimize the formation of side products.

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

| Reaction | Conventional Method (Typical Time) | Microwave-Assisted Method (Typical Time) |

|---|---|---|

| Alkylation of Furfurylamine | Several hours | Minutes |

| Reductive Amination | Hours | Minutes |

Catalytic Transformations in this compound Synthesis

Catalytic methods offer elegant and efficient pathways for the synthesis of this compound, often providing high selectivity and atom economy. These approaches utilize transition metal catalysts to facilitate the formation of the key C-N bond.

The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnrochemistry.com In the context of synthesizing this compound, this reaction involves the palladium-catalyzed allylation of furfurylamine with an allylic substrate bearing a leaving group, such as allyl acetate or allyl carbonate. organic-chemistry.org

The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a palladium(0) catalyst to the double bond of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, to form a π-allylpalladium(II) complex. Furfurylamine then acts as a nucleophile, attacking the π-allyl complex to form the desired this compound and regenerating the palladium(0) catalyst. youtube.com

The general scheme for this reaction is:

Furfurylamine + Allyl-LG + Pd(0) catalyst → this compound + LG⁻ + Pd(0) catalyst (where LG is a leaving group)

This method is highly versatile and can be performed under mild conditions. The choice of palladium precursor, ligands, and reaction conditions can influence the efficiency and selectivity of the reaction. Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. nih.gov

| Component | Example | Role in the Reaction |

|---|---|---|

| Nucleophile | Furfurylamine | Forms the C-N bond by attacking the π-allyl complex |

| Allylic Substrate | Allyl acetate, Allyl carbonate | Provides the allyl group |

| Catalyst | Pd(PPh₃)₄, [Pd(allyl)Cl]₂ | Facilitates the formation of the π-allylpalladium intermediate |

| Ligand | Triphenylphosphine (PPh₃), BINAP | Stabilizes the catalyst and influences reactivity and selectivity |

Ruthenium-catalyzed dehydrogenative cross-coupling reactions have gained prominence as an atom-economical and environmentally benign method for forming C-N bonds. This approach allows for the direct coupling of an alcohol with an amine, with the only byproduct being hydrogen gas or water. In the synthesis of this compound, this would involve the reaction of furfuryl alcohol with allylamine.

The mechanism of this reaction typically involves the ruthenium catalyst first oxidizing the furfuryl alcohol to the corresponding aldehyde, furan-2-carbaldehyde, with the liberation of a ruthenium hydride species. The aldehyde then condenses with allylamine to form an imine, which is subsequently reduced by the ruthenium hydride to afford the final secondary amine product, regenerating the active ruthenium catalyst. doi.orgmtak.huresearchgate.net

Furfuryl Alcohol + Allylamine + Ru catalyst → this compound + H₂O

This "hydrogen borrowing" or "acceptorless dehydrogenative coupling" methodology avoids the need for pre-functionalized starting materials and stoichiometric oxidants or reductants, making it a highly efficient and green synthetic route. researchgate.netnih.gov Various ruthenium complexes, often featuring phosphine or N-heterocyclic carbene ligands, have been developed for this type of transformation.

Titanium- and Magnesium-Catalyzed Carbocyclization Involving Allylamine Precursors

The synthesis of cyclic structures from linear precursors is a cornerstone of organic chemistry, and transition metal catalysis offers powerful tools for these transformations. Titanium and magnesium-based catalysts have been notably employed in carbocyclization reactions that can involve allylamine precursors, leading to the formation of nitrogen-containing ring systems.

A practical titanium-catalyzed process converts enyne substrates into iminocyclopentenes. nih.gov This reaction utilizes the air- and moisture-stable precatalyst Cp₂TiCl₂ in the presence of n-BuLi. The resulting iminocyclopentenes can then be reduced to furnish allylic amines. nih.gov While this specific methodology produces a cyclic amine, the principles of titanium-mediated C-C bond formation are relevant to strategies involving allylic amine precursors.

More directly applicable is the Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc (Et₂Zn). researchgate.net This regio- and stereoselective reaction proceeds in dichloromethane at room temperature and, following hydrolysis, yields methylenepyrrolidine derivatives in high yields. researchgate.net This demonstrates a combined titanium-magnesium system effectively utilizing an allylamine precursor to construct a heterocyclic scaffold. researchgate.net The reaction pathway involves the formation of an organozinc intermediate which can be subsequently functionalized. researchgate.net

Table 1: Overview of Ti- and Mg-Catalyzed Carbocyclization Reactions

| Catalyst System | Precursor Type | Product | Key Features |

|---|---|---|---|

| Cp₂TiCl₂ / n-BuLi | Enyne | Iminocyclopentene (Allylic Amine Precursor) | Utilizes an air-stable precatalyst; product can be reduced to allylic amines. nih.gov |

Advanced Synthetic Strategies and Precursor Chemistry

Modern synthetic chemistry emphasizes efficiency, sustainability, and stereocontrol. For a molecule like this compound, this involves leveraging renewable feedstocks, developing stereoselective methods for creating the allylamine portion, and designing efficient one-pot procedures.

Furfural (B47365) and 5-hydroxymethylfurfural (HMF) are key platform molecules derived from the dehydration of carbohydrates, making them valuable renewable starting materials. nih.govnih.gov Their inherent furan (B31954) structure is ideal for the synthesis of furan-containing compounds.

A primary method for converting these feedstocks into furan-amines is reductive amination. The formyl group of HMF or furfural can react directly with ammonia or primary amines, such as allylamine, to form an imine intermediate that is subsequently reduced to the target amine. nih.gov For instance, N-alkyl-5-(hydroxymethyl)-2-furfuryl amine precursors have been synthesized in excellent yields from HMF and fatty amines in a one-pot, two-step process using hydrogen and a palladium-on-carbon catalyst. nih.gov The choice of catalyst support was found to be crucial for selectively producing the furfurylamine without hydrogenating the furan ring. nih.gov Similarly, an efficient synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF has been developed, proceeding through an amination-oxidation-amination-reduction (AOAR) strategy. rsc.org

The direct reductive amination of carbohydrate-derived furoin and furil with ammonia and hydrogen over a Ru/Al₂O₃ catalyst has also been investigated to produce amine derivatives, such as 2-amino-1,2-di(furan-2-yl)ethan-1-ol. rsc.org These examples underscore the viability of using bio-based furanic aldehydes as precursors for a wide range of furan-amines. nih.govrsc.orgrsc.org

Table 2: Synthesis of Furan-Amines from Bio-based Feedstocks

| Feedstock | Reagent(s) | Catalyst | Product Type |

|---|---|---|---|

| HMF | Fatty Amines, H₂ | 1% Pd/C | N-alkyl-5-(hydroxymethyl)-2-furfurylamine |

| HMF | Methylamine, Air, H₂ | α-MnO₂, then Ru/C | 2,5-bis(N-methyl-aminomethyl)furan |

The allylamine moiety is a crucial structural motif found in many biologically active compounds. qub.ac.uk Consequently, significant research has been dedicated to its stereoselective synthesis. iitpkd.ac.inresearchgate.net These advanced methods are directly relevant to controlling the stereochemistry of this compound and its derivatives.

One notable approach is the palladium-catalyzed stereoselective synthesis of tri- and tetrasubstituted allylic amines from allyl surrogates derived from cyclic vinyl carbonates. iitpkd.ac.in This methodology is characterized by its excellent stereoselectivity and mild reaction conditions. iitpkd.ac.in Another powerful strategy is the nickel(0)-catalyzed enantioselective direct addition of styrenes to aldimines, enabled by chiral spiro phosphine ligands. acs.org This method efficiently produces a broad range of chiral allylic amines with high enantioselectivity. acs.org

Furthermore, a highly regioselective hydrosilylation of propargylic amines using a PtCl₂/XantPhos catalyst system provides access to multifunctional allylic amines in high yields. qub.ac.uknih.gov This reaction is tolerant of a wide variety of functional groups, yielding valuable intermediates. qub.ac.uknih.gov These diverse catalytic systems highlight the sophisticated tools available to synthetic chemists for the precise construction of complex allylamine scaffolds. qub.ac.ukiitpkd.ac.inacs.orgnih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product. nih.govtubitak.gov.trjournalspub.com This approach offers significant advantages, including reduced waste, time, and purification steps, making it ideal for green chemistry applications. journalspub.com

In the context of this compound, an MCR could conceivably combine a furan source (like furfural), an amine source (ammonia or a primary amine), and an allyl source in one pot. A bio-inspired one-pot furan-thiol-amine MCR has been developed that combines these three components to generate stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.netbohrium.com Although the final product is a pyrrole, the underlying principle of uniting a furan electrophile with two different nucleophiles (an amine and a thiol) in a single operation demonstrates the potential of this strategy. researchgate.net

Applying this logic, a one-pot reductive amination using furfural, allylamine, and a suitable reducing agent represents a straightforward and efficient MCR for the synthesis of the target compound. The efficiency and atom economy of MCRs make them an attractive and powerful tool for constructing furan-containing allylamine derivatives. nih.govtubitak.gov.tr

Spectroscopic Characterization and Structural Elucidation of N Furan 2 Ylmethyl Prop 2 En 1 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy for N-(furan-2-ylmethyl)prop-2-en-1-amine provides distinct signals corresponding to the different proton environments within the molecule. The hydrogens on the furan (B31954) ring, the methylene (B1212753) bridge, and the allyl group each exhibit characteristic chemical shifts and coupling patterns.

The protons of the furan ring typically appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring is expected to resonate at approximately 7.35 ppm. The protons at positions 3 and 4 generally appear around 6.30 ppm and 6.19 ppm, respectively. The methylene protons adjacent to the furan ring and the nitrogen atom show a singlet at around 3.77 ppm. The protons of the allyl group are observed further upfield. The methine proton of the allyl group typically resonates as a multiplet around 5.90 ppm, while the terminal vinyl protons appear as distinct signals around 5.18 ppm and 5.08 ppm. The methylene protons of the allyl group adjacent to the nitrogen are found at approximately 3.28 ppm. A broad singlet corresponding to the N-H proton is also typically observed. libretexts.org

Interactive Data Table: ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Furyl H-5 | ~7.35 | m |

| Furyl H-3 | ~6.30 | m |

| Furyl H-4 | ~6.19 | m |

| Furfuryl CH₂ | ~3.77 | s |

| Allyl =CH | ~5.90 | m |

| Allyl =CH₂ (trans) | ~5.18 | d |

| Allyl =CH₂ (cis) | ~5.08 | d |

| Allyl N-CH₂ | ~3.28 | d |

| N-H | Variable | br s |

The ¹³C NMR spectrum provides complementary information, identifying the unique carbon environments in the molecule. The quaternary carbon of the furan ring (C2) is typically observed around 153.8 ppm. The other furan carbons, C5, C3, and C4, resonate at approximately 141.8 ppm, 110.1 ppm, and 107.0 ppm, respectively. The carbon of the furfuryl methylene group appears at about 45.3 ppm. For the allyl group, the methine carbon is found around 135.5 ppm, and the terminal vinyl carbon resonates at about 116.5 ppm. The carbon of the allyl methylene group attached to the nitrogen is typically observed at approximately 52.8 ppm. libretexts.org

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Furyl C2 | ~153.8 |

| Furyl C5 | ~141.8 |

| Furyl C3 | ~110.1 |

| Furyl C4 | ~107.0 |

| Furfuryl CH₂ | ~45.3 |

| Allyl =CH | ~135.5 |

| Allyl =CH₂ | ~116.5 |

| Allyl N-CH₂ | ~52.8 |

For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish proton-proton coupling networks, helping to assign adjacent protons, for instance, within the allyl group. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of ¹H and ¹³C signals. These techniques are crucial for the complete and accurate structural elucidation of novel derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule include the cleavage of the C-N bonds and fragmentation of the furan ring. A prominent fragment often observed corresponds to the furfuryl cation (m/z 81), resulting from the cleavage of the bond between the methylene group and the nitrogen atom. Another significant fragment can arise from the loss of the allyl group. For instance, in a related compound, N-benzyl-1-(furan-2-yl)methanamine, the mass spectrum shows a molecular ion peak at m/z 187 and a base peak at m/z 91, corresponding to the tropylium (B1234903) cation. scielo.br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

A key feature is the N-H stretching vibration of the secondary amine, which typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching vibration for the aliphatic amine portion is expected in the 1020-1250 cm⁻¹ range. libretexts.org The C=C stretching of the allyl group would be observed around 1640-1680 cm⁻¹. The characteristic absorptions for the furan ring include C-H stretching at approximately 3100-3150 cm⁻¹, C=C stretching around 1500-1600 cm⁻¹, and C-O-C stretching in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300-3500 |

| Alkene | C=C Stretch | 1640-1680 |

| Furan Ring | =C-H Stretch | 3100-3150 |

| Furan Ring | C=C Stretch | 1500-1600 |

| Furan Ring | C-O-C Stretch | 1000-1300 |

| Aliphatic Amine | C-N Stretch | 1020-1250 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

For derivatives of this compound that can be obtained as crystalline solids, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For example, X-ray diffraction studies on a derivative, 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, revealed that it crystallizes in a monoclinic system. nih.gov Such detailed structural data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state and for correlating structure with physical and chemical properties.

Chromatographic Methods for Purity Assessment and Isolation (e.g., LC-MS)

The assessment of purity and the isolation of this compound and its derivatives are critical steps in their synthesis and characterization, ensuring the removal of starting materials, byproducts, and other impurities. Various chromatographic techniques are employed for this purpose, with Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being particularly powerful for both qualitative and quantitative analysis. High-Performance Liquid Chromatography (HPLC), especially in its preparative format, is a key technique for the isolation of pure compounds.

While specific chromatographic methods dedicated exclusively to this compound are not extensively detailed in publicly available literature, methodologies applied to analogous furan derivatives and amines provide a strong basis for developing effective separation and purification protocols. The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte. Given that this compound is a secondary amine with a moderate molecular weight, both techniques can be potentially applied.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable furan derivatives, GC-MS offers high resolution and sensitivity. In the analysis of furan and its derivatives in various matrices, methods often utilize capillary columns such as a HP-5MS, which is a common non-polar column. mdpi.com The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. The mass spectrometer allows for the identification of the separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns.

A typical GC-MS method for a furan derivative might involve the following parameters:

| Parameter | Example Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Ion Source Temp. | 230 °C |

This table is interactive. You can sort and filter the data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For amines, reverse-phase HPLC is a common approach. The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.

A stability-indicating LC-MS method developed for ranitidine, a drug molecule containing a furan-methyl-amine substructure, provides valuable insights into potential conditions for this compound. japsonline.com Such a method would be crucial for assessing the purity of the compound and identifying any degradation products.

An illustrative LC-MS method for the purity assessment of this compound could be as follows:

| Parameter | Example Condition |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-based gradient from a low to high percentage of Mobile Phase B to elute compounds with varying polarities. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| MS Detector | Electrospray Ionization (ESI) in positive ion mode |

| Mass Range | 50-500 m/z |

This table is interactive. You can sort and filter the data.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isolation

For the isolation of pure this compound from a reaction mixture, preparative HPLC is the method of choice. This technique uses larger columns and higher flow rates than analytical HPLC to separate and collect larger quantities of the desired compound. The conditions are typically scaled up from an optimized analytical method. The fractions are collected as they elute from the column, and the purity of each fraction is then verified, often by analytical HPLC or LC-MS.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique often used to monitor the progress of a reaction and for preliminary purity assessment. A suitable solvent system is chosen to achieve good separation between the starting materials, product, and any byproducts on a TLC plate (e.g., silica (B1680970) gel). The spots can be visualized under UV light or by using a staining agent. While not a quantitative method, TLC is an invaluable tool for optimizing reaction conditions and for guiding purification by column chromatography.

Theoretical and Computational Chemistry Studies on N Furan 2 Ylmethyl Prop 2 En 1 Amine

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

No published DFT investigations specifically targeting N-(furan-2-ylmethyl)prop-2-en-1-amine were found. Such studies on analogous compounds typically involve geometry optimization to find the most stable three-dimensional structure and calculation of vibrational frequencies to confirm the nature of stationary points on the potential energy surface. researchgate.net

Conformational Analysis and Energetic Profiles

Specific conformational analyses and energetic profiles for this compound are not available. This type of study would typically identify different rotational isomers (conformers) and calculate their relative energies to determine the most stable conformations of the molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO)

While the principles of Frontier Molecular Orbital (FMO) theory are well-established, specific calculations for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported. edu.krdirjweb.com In related furan (B31954) derivatives, the HOMO is often localized on the electron-rich furan ring, while the LUMO distribution depends on the specific substituents. researchgate.net The HOMO-LUMO gap is a critical parameter used to assess the chemical reactivity and kinetic stability of a molecule. irjweb.com

Transition State Analysis and Reaction Mechanism Elucidation

There are no available studies on transition state analysis or reaction mechanism elucidation involving this compound. This research would involve mapping reaction pathways, locating transition state structures, and calculating activation energies to understand the kinetics and mechanisms of reactions the molecule might undergo.

Molecular Modeling and Simulation of Molecular Interactions

No molecular modeling or simulation studies detailing the intermolecular interactions of this compound have been published. Such studies would provide insight into how the molecule interacts with other molecules, such as solvents or biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (in relation to in vitro activity)

For a QSAR study to be conducted, a dataset of structurally related compounds with measured in vitro activity is required. No such studies including this compound were found in the literature. QSAR studies on other series of furan derivatives have been performed to correlate molecular descriptors with biological activities like antimicrobial or anticancer effects. nih.govresearchgate.net

Computational Insights into Substituent Effects on Reactivity and Selectivity

There is no research available that computationally investigates the effect of substituents on the reactivity and selectivity of the this compound scaffold. Studies on other furan and benzofuran (B130515) systems show that electron-donating or electron-withdrawing groups can significantly alter the electronic properties and reactivity of the furan ring. researchgate.netresearchgate.net

Organic Transformations and Reactivity of N Furan 2 Ylmethyl Prop 2 En 1 Amine

Reactions Involving the Allyl Amine Moiety

The allyl amine group is characterized by the nucleophilicity of the nitrogen atom, the reactivity of the C=C double bond, and the activated nature of the allylic C-H bonds.

Allylic Amination and Substitution Reactions

The allyl group is susceptible to substitution reactions, which can proceed through radical or metal-catalyzed pathways. numberanalytics.comresearchgate.net

Radical-Mediated Substitution: The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are weakened and can be abstracted by radicals. Reagents such as N-Bromosuccinimide (NBS) are commonly used to initiate allylic halogenation. vedantu.com This reaction proceeds via a radical chain mechanism, where a low concentration of bromine radical selectively abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. This radical then reacts with Br₂ to form the allylic bromide. vedantu.com

Transition Metal-Catalyzed Substitution: Transition metals, particularly palladium, are widely used to catalyze allylic substitution reactions. numberanalytics.com The mechanism typically involves the coordination of a Pd(0) complex to the allyl double bond, followed by the departure of a leaving group (if one is present) to form a π-allyl palladium intermediate. This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles. numberanalytics.com While the parent amine does not have a leaving group, derivatization of the allyl group could open up these pathways. Conversely, the amine itself can act as a nucleophile in palladium-catalyzed allylic aminations of other substrates. libretexts.org

Michael Addition Reactions

The nitrogen atom of the secondary amine in N-(furan-2-ylmethyl)prop-2-en-1-amine is nucleophilic and can participate in Michael (or conjugate) addition reactions. masterorganicchemistry.comwikipedia.org This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). wikipedia.orgorganic-chemistry.org

Amines are effective nucleophiles for this transformation. masterorganicchemistry.com The reaction of this compound with a Michael acceptor, such as methyl acrylate (B77674) or methyl vinyl ketone, would proceed by the attack of the nitrogen lone pair on the β-carbon of the acceptor. This forms a new carbon-nitrogen bond and generates an enolate intermediate, which is then protonated to yield the final 1,4-adduct. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Michael Acceptors for Reaction with Secondary Amines

| Michael Acceptor Class | Example Compound | Resulting Adduct Structure (General) |

|---|---|---|

| α,β-Unsaturated Ketone | Methyl vinyl ketone | β-Aminoketone |

| α,β-Unsaturated Ester | Methyl acrylate | β-Amino ester |

| α,β-Unsaturated Nitrile | Acrylonitrile | β-Aminonitrile |

| α,β-Unsaturated Sulfone | Phenyl vinyl sulfone | β-Aminosulfone |

Oxidation Reactions of the Amine Group (e.g., to imines or nitriles)

The secondary amine group can be oxidized to form an imine. This transformation typically involves the removal of two hydrogen atoms. Various catalytic systems are known to effect the oxidation of secondary amines. For allylic amines, care must be taken to avoid oxidation of the C=C double bond. Controlled oxidation can be achieved using specific reagents that target the N-H bond. Further oxidation of the resulting imine, if it were derived from a primary amine, could lead to a nitrile. For a secondary amine like this compound, oxidation would lead to the corresponding N-furfuryl-N-allyl iminium ion or, upon rearrangement, an enamine or imine.

Reduction Reactions (to saturated amines)

The allyl group's carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction converts the prop-2-en-1-amine moiety into a saturated propylamine (B44156) group, yielding N-(furan-2-ylmethyl)propan-1-amine. This transformation is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. mdpi.com

Careful selection of reaction conditions is crucial to ensure the selective reduction of the allyl double bond without affecting the furan (B31954) ring. The furan ring can also be hydrogenated, typically under more forcing conditions (higher pressure and/or temperature), to yield a tetrahydrofuran (B95107) ring. mdpi.com Studies on the hydrogenation of furfural (B47365) and its derivatives show that selectivity can be controlled by the choice of catalyst and reaction parameters. mdpi.comrsc.orgrsc.org

Table 2: Potential Products from the Reduction of this compound

| Product Name | Structure | Conditions |

|---|---|---|

| N-(furan-2-ylmethyl)propan-1-amine | Selective hydrogenation of C=C bond | Mild conditions (e.g., H₂, Pd/C, room temp.) |

| N-(tetrahydrofuran-2-ylmethyl)prop-2-en-1-amine | Selective hydrogenation of furan ring | Specific catalysts, controlled conditions |

Cyclization Reactions (e.g., carbocyclization, ring closure to heterocycles)

The dual functionality of this compound makes it an excellent substrate for intramolecular cyclization reactions, where both the allyl group and the furan ring can participate.

Intramolecular Diels-Alder (IMDA) Reaction: The furan ring can act as a diene and the allyl group's double bond can act as a dienophile in an intramolecular [4+2] cycloaddition. Theoretical studies on N-allyl-furfurylamine have explored this transformation. researchgate.net The reaction is often thermodynamically unfavorable for the free amine but can be facilitated by introducing a bulky N-substituent (like a trityl group), which destabilizes the non-cyclic starting material and shifts the equilibrium toward the cycloadduct. researchgate.net This reaction creates a complex, bridged heterocyclic system.

Aza-Claisen Rearrangement: Derivatives of N-allyl amines can undergo aza-Claisen rearrangements, which are chemicalbook.comchemicalbook.com-sigmatropic shifts that form a new C-C bond and result in a γ,δ-unsaturated imine or related structure. tcichemicals.comresearchgate.net This powerful rearrangement can be used to construct complex acyclic and cyclic systems with high stereocontrol.

Reactions Involving the Furan Ring

The furan ring is an electron-rich aromatic heterocycle, making it highly reactive toward electrophiles and capable of participating in various cycloaddition and ring-opening reactions. chemicalbook.comnumberanalytics.com

Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution much more readily than benzene (B151609). chemicalbook.compearson.com Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation occur preferentially at the C2 (or α) position. numberanalytics.compearson.com Since the 2-position is already substituted in this compound, electrophilic attack will be directed to the C5 position. These reactions often require milder conditions compared to those used for benzene to avoid polymerization or ring-opening, which can be initiated by strong acids. fayoum.edu.eg

Table 3: Common Electrophilic Substitution Reactions on the Furan Ring

| Reaction | Typical Reagents | Expected Product Position |

|---|---|---|

| Halogenation | Br₂ in dioxane; NBS | 5-Halo derivative |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 5-Nitro derivative |

| Sulfonation | Pyridine-SO₃ complex | 5-Sulfonic acid derivative |

Diels-Alder Reaction: The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions with electron-deficient alkenes (dienophiles) like maleimide (B117702) or maleic anhydride (B1165640). mdpi.comnih.gov This reaction forms a 7-oxabicyclo[2.2.1]heptene derivative. The Diels-Alder reaction of furans is often reversible, and the stability of the adduct depends on the specific diene and dienophile used. mdpi.comnih.gov

Ring Opening Reactions: Under strongly acidic conditions, the furan ring is prone to hydrolysis, leading to ring-opening to form a 1,4-dicarbonyl compound. almerja.com This reactivity is a cornerstone of the Paal-Knorr synthesis of furans (from 1,4-dicarbonyls) and its reverse, the hydrolytic cleavage of furans.

Diels-Alder Cycloaddition Reactions (Intramolecular and Intermolecular)

The furan ring in this compound can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction is a powerful tool in organic synthesis for constructing six-membered rings and is characterized by its 100% atom economy. nih.gov The reactivity of the furan diene is significantly influenced by the substituents on the ring. tudelft.nl Typically, electron-donating groups on the furan enhance its reactivity, while electron-withdrawing groups diminish it. tudelft.nl

The Diels-Alder reaction can proceed in two ways:

Intermolecular Reactions: The furan moiety of this compound or its derivatives can react with an external dienophile, such as maleimides or maleic anhydride. nih.govmdpi.com These reactions are thermally reversible, with the cycloaddition product being favored at lower temperatures and the retro-Diels-Alder reaction occurring at higher temperatures. mdpi.com The reaction typically yields a mixture of diastereomers, the kinetically favored endo adduct and the thermodynamically favored exo adduct. rsc.orgnih.gov The ratio of these adducts depends on reaction conditions and the specific substituents on both the diene and dienophile. rsc.org

Intramolecular Reactions (IMDAF): In derivatives of this compound where the dienophile is tethered to the furan ring, an intramolecular Diels-Alder reaction can occur. This process is highly effective for the rapid construction of complex, functionalized polycyclic skeletons, such as isoquinolines. rsc.org

The table below summarizes key aspects of Diels-Alder reactions involving furan derivatives.

| Reaction Type | Reactants | Key Product Feature | Controlling Factors | Reference |

|---|---|---|---|---|

| Intermolecular | Furan derivative + Maleimide | 7-oxanorbornene adduct | Thermodynamic (exo) vs. Kinetic (endo) control | mdpi.comnih.gov |

| Intermolecular | 2-Methylfuran + Maleic anhydride | Exo cycloadducts | Reaction temperature | nih.gov |

| Intramolecular | Substituted furan with tethered dienophile | Highly functionalised isoquinoline (B145761) skeletons | Catalysis (e.g., β-cyclodextrin) | rsc.org |

Aza-Piancatelli Rearrangements

The aza-Piancatelli rearrangement is a powerful acid-catalyzed cascade reaction that transforms 2-furylcarbinols into valuable trans-4-amino-5-substituted-cyclopent-2-enones. nih.gov This reaction is the nitrogen-analogue of the original Piancatelli rearrangement, which uses water as the nucleophile to produce 4-hydroxycyclopentenones. wikipedia.org The process is initiated by the formation of a furfuryl cation (an oxocarbenium ion) from a 2-furylcarbinol precursor in the presence of a Lewis acid catalyst, such as dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)₃). nih.govescholarship.orgescholarship.org

This highly reactive intermediate is then intercepted by an amine nucleophile. In the context of this compound, while the amine is already present, the rearrangement typically starts from a 2-furylcarbinol which then reacts with an external amine. The subsequent steps involve a 4π-conrotatory electrocyclization, which establishes the characteristic trans-stereochemistry of the product. escholarship.orgescholarship.org

The reaction has been developed for both intermolecular and intramolecular versions. The intramolecular aza-Piancatelli rearrangement, for instance, can be used to generate complex azaspirocyclic scaffolds in a single, highly efficient step. nih.gov The versatility and stereocontrol of this rearrangement have made it a valuable strategy in the total synthesis of natural products. nih.gov

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is a π-electron-rich heterocycle, making it significantly more reactive towards electrophilic aromatic substitution than benzene. chemicalbook.comnumberanalytics.com This high reactivity means that reactions can often be carried out under very mild conditions. pearson.com

Substitution preferentially occurs at the C2 (α) position, as the carbocation intermediate formed by electrophilic attack at this position is better stabilized by resonance (three contributing structures) compared to attack at the C3 (β) position (two contributing structures). chemicalbook.compearson.com In this compound, the C2 position is already substituted. Therefore, electrophilic attack is directed to the other, electronically equivalent C5 position.

Common electrophilic substitution reactions applicable to the furan moiety include:

Nitration: Can be achieved using mild reagents like a mixture of nitric acid and acetic anhydride to form 5-nitro derivatives. numberanalytics.com

Bromination: Proceeds readily, for example, using bromine in a suitable solvent to yield a 5-bromo product. pearson.com

Formylation: Reactions such as the Vilsmeier-Haack reaction introduce a formyl group at the C5 position. numberanalytics.com

It is crucial to use mild, non-acidic conditions for these reactions, as strong acids can cause polymerization or ring-opening of the sensitive furan ring. matanginicollege.ac.in

Ring-Opening Transformations of the Furan Moiety

The furan ring, despite its aromatic character, can undergo ring-opening transformations under specific conditions, leading to the formation of acyclic or different cyclic structures. The most prominent example of a synthetically useful ring-opening transformation involving a furan derivative and an amine is the aza-Piancatelli rearrangement discussed previously (Section 5.2.2).

In this rearrangement, the reaction cascade is initiated by the acid-catalyzed opening of the furan ring following the formation of a furfuryl cation. nih.govescholarship.org This process effectively transforms the five-membered heterocyclic furan ring into a five-membered carbocyclic cyclopentenone ring. nih.govnih.gov This transformation is a key step in the synthesis of donor-acceptor Stenhouse adducts (DASAs), where the opening of furan derivatives by amines leads to the open-chain form of the DASA molecule. nih.gov The reversibility and thermodynamic driving force of this ring-opening can be influenced by substitution patterns on the initial furan ring. nih.gov

Derivatization Strategies for Functionalization

Formation of Amides and Esters

The secondary amine in this compound provides a reactive site for acylation to form amides. This is a common derivatization strategy to introduce new functional groups or build larger molecular architectures. The reaction typically involves treating the amine with an acylating agent such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent.

For example, furfurylamine (B118560) (furan-2-ylmethanamine) reacts with 2-furoic acid, often facilitated by microwave radiation, to produce N-(furan-2-ylmethyl)furan-2-carboxamide. researchgate.net Similar transformations are expected for this compound. Protocols have been developed for amide bond formation even with electron-deficient amines or sterically hindered substrates, often involving the in situ formation of acyl fluorides followed by reaction with the amine at elevated temperatures. rsc.org Furan-containing amides are of significant interest due to their diverse biological activities and applications in medicinal chemistry. researchgate.net

While direct ester formation from the amine itself is not a standard transformation, related precursor molecules like furfuryl alcohol can be readily esterified with carboxylic acids to form furfuryl esters, which are also valuable biomass-derived compounds. researchgate.net

Formation of Schiff Bases (Imines)

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. nih.govnih.govmasterorganicchemistry.com This reaction is a cornerstone of organic synthesis for creating C=N double bonds. nih.govmasterorganicchemistry.com The amine nitrogen of a primary amine like furfurylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the final imine product and water. masterorganicchemistry.com

This compound, possessing a primary amine group, can be readily converted into a wide variety of Schiff bases. For instance, the reaction between furfural and various primary amines is a well-established method for synthesizing furan-containing Schiff bases. nih.govchemmethod.com These compounds and their metal complexes are widely studied for their coordination chemistry and potential biological activities, including antimicrobial and anticancer properties. nih.gov

The table below provides examples of the synthesis of furan-containing Schiff bases.

| Amine Reactant | Carbonyl Reactant | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| Furan-2-carboxaldehyde | Propane-1,3-diamine | Furan-based diimine | nih.gov |

| Furfural | Sulfanilamide | (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide | nih.gov |

| Primary Amine | Aldehyde or Ketone | General Imine (Schiff Base) | masterorganicchemistry.com |

| 3-(2-furyl)acrolein | Sulfamethoxazole | Furan-containing sulfonamide Schiff base | semanticscholar.org |

Modifications at the Nitrogen Center for Structural Analogs

The secondary amine nitrogen in this compound is a versatile functional group that serves as a primary site for chemical modifications to generate a diverse library of structural analogs. These transformations are crucial for modulating the compound's physicochemical properties, steric profile, and biological activity. Key modifications include N-acylation to form amides, incorporation of the nitrogen into heterocyclic systems like tetrazoles, and the formation of α-aminophosphonates through multicomponent reactions.

N-Acylation for Amide Synthesis

A fundamental modification at the nitrogen center is N-acylation, which converts the secondary amine into an amide. This transformation is typically achieved by reacting the parent amine with an acylating agent, such as a carboxylic acid, acyl chloride, or acid anhydride. For instance, analogs can be synthesized through the condensation of furfurylamine derivatives with various carboxylic acids. researchgate.netacs.org A notable example is the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide, which can be prepared by reacting furfurylamine with 2-furoic acid under mild, microwave-assisted conditions. researchgate.net This reaction effectively attaches a second furan moiety to the core structure via a stable amide linkage, significantly altering the molecule's electronic and steric characteristics. The general scope of this reaction allows for the introduction of a wide range of substituents by varying the carboxylic acid component. acs.org

Formation of Tetrazole-Based Analogs

More complex structural analogs can be generated by incorporating the nitrogen atom into a new heterocyclic ring. One prominent example is the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. nih.gov This transformation often involves a multi-step process starting from a thiourea-based precursor. The key step is the conversion of the thiourea (B124793) group into a tetrazole ring, a well-established procedure in heterocyclic chemistry. nih.gov This synthetic strategy replaces the prop-2-en-1-yl group and the thiourea moiety with a substituted tetrazole scaffold, resulting in a significantly different molecular architecture with distinct chemical properties conferred by the nitrogen-rich, aromatic tetrazole ring. nih.govnih.gov

Synthesis of α-Aminophosphonate Analogs via Kabachnik-Fields Reaction

The Kabachnik-Fields reaction offers a powerful one-pot, three-component method for synthesizing α-aminophosphonates, which are recognized as important structural analogs of α-amino acids. wikipedia.orgnih.gov This reaction involves the condensation of an amine, a carbonyl compound (an aldehyde or ketone), and a dialkyl phosphite (B83602). mdpi.comorganic-chemistry.org In the context of modifying the N-(furan-2-ylmethyl)amine scaffold, furfurylamine can serve as the amine component. rsc.org

The reaction proceeds through the initial formation of an imine from the amine and the carbonyl compound, which is then attacked by the dialkyl phosphite in a hydrophosphonylation step. nih.govrsc.org The use of a catalyst, such as molecular iodine, can facilitate the reaction under mild conditions. rsc.org This method allows for the introduction of significant structural diversity by varying both the carbonyl component and the phosphite ester, leading to a wide array of furan-based α-aminophosphonates. mdpi.comrsc.org

The table below summarizes the key transformations at the nitrogen center for generating structural analogs based on the N-(furan-2-ylmethyl)amine core.

Interactive Data Table: Modifications at the Nitrogen Center

| Modification Type | Reactants | Resulting Analog Structure | Key Findings |

| N-Acylation | N-(furan-2-ylmethyl)amine core, Carboxylic Acid (e.g., 2-furoic acid) | N-Acyl-(furan-2-ylmethyl)amine (Amide) | Forms a stable amide linkage, allowing the introduction of diverse acyl groups. researchgate.netacs.org |

| Tetrazole Formation | N-(furan-2-ylmethyl)thiourea precursor, Reagents for cyclization | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative | Incorporates the nitrogen into a new, stable, nitrogen-rich heterocyclic ring. nih.gov |

| α-Aminophosphonate Formation (Kabachnik-Fields Reaction) | N-(furan-2-ylmethyl)amine core, Aldehyde/Ketone, Dialkyl Phosphite | α-(Furan-2-ylmethylamino)phosphonate | A one-pot, three-component reaction that attaches a phosphonate (B1237965) group via a new C-N bond, creating amino acid bioisosteres. mdpi.comrsc.org |

Coordination Chemistry and Ligand Properties of N Furan 2 Ylmethyl Prop 2 En 1 Amine and Its Derivatives

Metal Complexation Studies with Transition Metals (e.g., Ag(I), Cu(II), Co(II), Ni(II), Zn(II))

Schiff base derivatives of N-(furan-2-ylmethyl)prop-2-en-1-amine have been successfully used to synthesize a range of transition metal complexes. For instance, the Schiff base ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, which incorporates a furan-2-ylmethylene moiety, has been shown to form stable complexes with Cu(II), Co(II), Ni(II), and Zn(II) acetates. researchgate.netresearchgate.nethud.ac.ukresearchgate.net Elemental and mass spectral data for these complexes indicate a 1:2 metal-to-ligand stoichiometric ratio. researchgate.netresearchgate.nethud.ac.ukresearchgate.net The ligand chelates to the metal ion in a mononegative bidentate fashion through the azomethine nitrogen and the deprotonated enolized carbonyl oxygen. researchgate.netresearchgate.nethud.ac.ukresearchgate.net

Another study reported the synthesis of Ag(I) complexes with a quinolinyl imine ligand bearing a furan (B31954) moiety, specifically (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. mdpi.com This research demonstrated the formation of a four-coordinate Ag(I) complex. mdpi.com

Complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have also been synthesized with the Schiff base ligand (E)-N-(furan-2-yl methylene) quinolin-8-amine, derived from 2-furaldehyde. While not a direct derivative of this compound, this work further illustrates the ability of the furan group, in conjunction with an imine nitrogen, to coordinate with various transition metals.

The following interactive table summarizes representative metal complexes formed with derivatives of this compound.

| Metal Ion | Ligand | Stoichiometry (M:L) | Coordination Mode |

|---|---|---|---|

| Cu(II) | N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | 1:2 | Bidentate (azomethine N, enolized O) |

| Co(II) | N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | 1:2 | Bidentate (azomethine N, enolized O) |

| Ni(II) | N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | 1:2 | Bidentate (azomethine N, enolized O) |

| Zn(II) | N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | 1:2 | Bidentate (azomethine N, enolized O) |

| Ag(I) | (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine | 1:2 | N,N-bidentate (imine N, quinoline N) |

Spectroscopic Characterization of Metal Complexes (IR, NMR, Mass Spectrometry, X-ray)

The structural elucidation of metal complexes of this compound derivatives relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: In the IR spectra of Schiff base complexes, a characteristic shift of the C=N (azomethine) stretching vibration to a lower frequency compared to the free ligand is indicative of the coordination of the imine nitrogen to the metal ion. mdpi.com For example, in the Ag(I) complex of (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine, the imine absorption band shifts to a lower frequency, suggesting coordination. mdpi.com Similarly, for complexes of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, shifts in the azomethine and carbonyl stretching frequencies confirm coordination. researchgate.netresearchgate.nethud.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable tools for characterizing these complexes. In the 1H NMR spectrum of a diamagnetic Zn(II) complex with N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, the disappearance of the signal for the free phenolic proton and shifts in the azomethine proton signal confirm chelation. researchgate.netresearchgate.nethud.ac.ukresearchgate.net The 13C NMR spectrum of this complex also shows significant shifts for the carbons of the azomethine and enolized carbonyl groups upon coordination. researchgate.netresearchgate.nethud.ac.ukresearchgate.net

Mass Spectrometry: Mass spectrometry provides crucial information about the stoichiometry and fragmentation patterns of the complexes. The mass spectrum of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide shows a molecular ion peak that confirms its structure. researchgate.net The mass spectra of its metal complexes are consistent with the proposed 1:2 metal-to-ligand ratio. researchgate.netresearchgate.nethud.ac.ukresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. The crystal structure of the Ag(I) complex with (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine confirmed a four-coordinate geometry with coordination via the imine and quinoline nitrogen atoms in an N,N-bidentate manner. mdpi.com

The following interactive table summarizes key spectroscopic data for a representative metal complex of a derivative of this compound.

| Technique | Complex | Key Observations |

|---|---|---|

| IR Spectroscopy | [Ag(L)2]ClO4 where L = (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine | Shift of C=N stretch to lower frequency. mdpi.com |

| 1H NMR | Zn(II) complex with N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Disappearance of phenolic OH signal, shift of azomethine proton signal. researchgate.net |

| 13C NMR | Zn(II) complex with N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Shifts in azomethine and enolized carbonyl carbon signals. researchgate.net |

| Mass Spectrometry | Cu(II), Co(II), Ni(II), Zn(II) complexes with N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Molecular ion peaks consistent with 1:2 (M:L) stoichiometry. researchgate.net |

| X-ray Crystallography | [Ag(L)2]ClO4 where L = (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine | Four-coordinate Ag(I) with N,N-bidentate coordination. mdpi.com |

Role as N-Donor Ligands in Catalysis

While specific catalytic applications of this compound complexes are not extensively documented, the presence of an N-donor site suggests their potential utility in catalysis. Transition metal complexes with amine ligands are widely employed in various catalytic transformations. The nitrogen atom can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn affects the catalytic activity and selectivity.

The furan moiety itself can participate in catalytic cycles, and furan-containing compounds are valuable precursors in organic synthesis. For instance, nickel(II) complexes with Schiff base ligands have been used as pre-catalysts in the hydrogenation of furfural (B47365) to furfuryl alcohol. mdpi.com This highlights the potential for designing catalysts that incorporate the furan-2-ylmethylamine scaffold for transformations involving furan derivatives.

The broader class of late transition metal catalysts with 8-arylnaphthylamine ligands has shown promise in olefin polymerization, demonstrating the role of amine-based ligands in controlling catalytic performance. researchgate.net Although not directly related, this underscores the importance of the amine functionality in ligand design for catalysis.

Stability and Reactivity of Coordination Compounds

The stability and reactivity of coordination compounds are influenced by several factors, including the nature of the metal ion and the ligand. The chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a key principle. This compound and its derivatives can act as bidentate or potentially tridentate ligands, which would contribute to the stability of their metal complexes.

The electronic structure of the central metal ion and its coordination number also play a significant role in the reactivity of the complex. The reactivity of the coordinated this compound ligand can be altered upon complexation. For example, the electron density at the nitrogen atom and within the furan ring may be modified, potentially influencing their susceptibility to electrophilic or nucleophilic attack.

Studies on related systems, such as copper(II) complexes of a furan-containing aroylhydrazonic ligand, have shown that the resulting compounds can be fairly stable in aqueous medium at room temperature. mdpi.com The reactivity of such complexes can be tailored by modifying the ligand structure or the metal center.

In Vitro Molecular Interactions and Biological Target Engagement

Enzyme Inhibition Profiles

N-(furan-2-ylmethyl)prop-2-en-1-amine and its analogs have been investigated for their potential to inhibit various enzymes, including monoamine oxidases (MAOs).

Monoamine Oxidases (MAO-A and MAO-B):

Monoamine oxidases are key enzymes in the metabolism of monoamine neurotransmitters. nih.gov A study investigating a series of N-(furan-2-ylmethyl)prop-2-yn-1-amine derivatives, which are structurally very similar to this compound, provides insights into the potential MAO inhibitory activity. nih.gov In this study, the propargyl analog, N-(furan-2-ylmethyl)prop-2-yn-1-amine, exhibited no inhibitory activity against human MAO-A and MAO-B within the tested concentration range. nih.gov However, the N-methylated analog, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), was found to be a partially reversible inhibitor of hMAO-B with an IC₅₀ of 5.16 ± 0.86 μM and a selectivity ratio of over 19 for MAO-B over MAO-A. nih.gov Another study confirmed that F2MPA has a low affinity for both MAO-A and MAO-B. nih.gov

Arylamine N-acetyltransferase:

No specific data is available in the reviewed literature regarding the inhibition of arylamine N-acetyltransferase by this compound.

Table 1: MAO Inhibition Profile of N-(furan-2-ylmethyl)prop-2-yn-1-amine Analogs Data sourced from multiple studies. nih.gov

| Compound | Target Enzyme | Inhibition (IC₅₀) |

| N-(furan-2-ylmethyl)prop-2-yn-1-amine | hMAO-A | No Inhibition |

| N-(furan-2-ylmethyl)prop-2-yn-1-amine | hMAO-B | No Inhibition |

| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | hMAO-A | >100 µM |

| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | hMAO-B | 5.16 ± 0.86 μM |

Receptor Binding Studies (General Principles for Amine Compounds)

Specific receptor binding data for this compound is not extensively documented in the public domain. However, the general principles of how amine compounds interact with receptors can be applied. The secondary amine group in this compound is a key pharmacophoric feature that can participate in various interactions with biological receptors.

For instance, studies on other amine-containing compounds have shown that N-alkylation can significantly influence receptor binding affinity. The substitution of the amino group with various alkyl groups can alter the compound's affinity for specific receptor subtypes, such as dopamine (B1211576) receptors.

Modulatory Effects on Biochemical Pathways (at a molecular level)

There is a lack of specific research detailing the modulatory effects of this compound on biochemical pathways at the molecular level. However, given its structural similarity to MAO inhibitors, it is plausible that if it were to exhibit any significant biological activity, it could potentially influence monoaminergic pathways. Inhibition of MAO would lead to an increase in the levels of neurotransmitters like serotonin, dopamine, and norepinephrine, thereby affecting downstream signaling cascades.

Furthermore, furan (B31954) derivatives have been explored for a wide range of biological activities, and their interactions with various cellular processes are an active area of research. For example, some furan-containing compounds have been shown to interact with pathways involved in inflammation and cell proliferation.

Structure-Activity Relationships for Molecular Recognition

While a detailed structure-activity relationship (SAR) study specifically for this compound is not available, general principles can be inferred from related compounds.

The Furan Ring: The furan moiety is a common scaffold in medicinal chemistry. Its aromatic character and the presence of the oxygen heteroatom can influence binding to biological targets through π-π stacking, hydrophobic, and hydrogen bonding interactions. Substitutions on the furan ring can significantly impact biological activity.

The Amine Group: The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom are critical for molecular recognition. As seen with the MAO inhibition data for the propargyl analog, N-methylation dramatically increased the inhibitory potency and selectivity for MAO-B. nih.gov This highlights the importance of the substituent on the nitrogen for target engagement.

Species-Specific In Vitro Metabolic Stability (e.g., microsomal studies)

Specific data on the in vitro metabolic stability of this compound in liver microsomes from different species is not available in the reviewed literature. However, the general methodology for such studies is well-established and data from a related compound, F2MPA, provides some insight.

In vitro metabolic stability assays typically involve incubating the compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH, a cofactor for cytochrome P450 enzymes. nih.govmdpi.comnih.govresearchgate.net The rate of disappearance of the parent compound over time is measured to determine parameters like half-life (t½) and intrinsic clearance (CLint). nih.govmdpi.comnih.govresearchgate.net

A study on the related compound, F2MPA, found that it was rapidly metabolized in the presence of rat liver microsomes but not human liver microsomes, producing a hydroxylated derivative. nih.govresearchgate.net This indicates significant species-specific differences in the metabolism of this class of compounds. The furan ring is known to be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to ring-opening and the formation of reactive metabolites.

Table 2: General Parameters in In Vitro Microsomal Stability Assays

| Parameter | Description |

| Test System | Liver microsomes from different species (e.g., human, rat, mouse) |

| Cofactor | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |

| Incubation | The compound is incubated with microsomes and NADPH at 37°C. |

| Analysis | The concentration of the parent compound is measured over time using methods like LC-MS/MS. |

| Key Metrics | Half-life (t½), Intrinsic Clearance (CLint) |

Potential Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Architectures via Furan (B31954) Reactivity (e.g., Diels-Alder)

The furan moiety in N-(furan-2-ylmethyl)prop-2-en-1-amine is a diene that can readily participate in the Diels-Alder (DA) reaction, a [4+2] cycloaddition, with a suitable dienophile, most commonly a maleimide (B117702). semanticscholar.orgresearchgate.net This reaction is thermally reversible; the formation of the DA adduct is favored at lower temperatures, while the reverse reaction, the retro-Diels-Alder (rDA), occurs at elevated temperatures. researchgate.netmdpi.comnih.gov This reversibility is the foundation for creating dynamic covalent networks, which can lead to the development of self-healing materials and reprocessable thermosets. researchgate.netnih.gov

Polymers incorporating the this compound unit could be crosslinked with bismaleimides to form a thermally mendable network. researchgate.net Upon thermal stimulus, the crosslinks would dissociate via the rDA reaction, allowing the material to flow and heal cracks or damage. Upon cooling, the crosslinks would reform through the DA reaction, restoring the material's integrity. The temperature at which the rDA reaction occurs is a critical parameter and is influenced by the specific structure of the furan and maleimide components. nih.gov

To illustrate the principle, the following table presents data on the thermal properties of some furan-maleimide based polymer networks found in the literature. While this data does not directly involve this compound, it provides a reference for the expected behavior of such systems.

| Furan-Containing Polymer System | Dienophile | DA Reaction Temperature (°C) | rDA Onset Temperature (°C) | Healing Efficiency (%) |

|---|---|---|---|---|

| Poly(styrene-co-furfuryl methacrylate) | Bismaleimide | ~25 | >120 | Not Reported |

| Furan-functionalized poly(hydroxyamino ether) | 1,5-Bis(maleimide)-2-methylpentane | Not Reported | Not Reported | Not Reported |

| Furan-grafted polyketone | 1,1′-(methylenedi-4,1-phenylene)bismaleimide | ~60 | ~110 | Not Reported |

| Furfuryl glycidyl (B131873) ether-based resin | N,N′-hexamethylene-bismaleimide | ~90 | 130-140 | >75 |

Role as Monomers in Bio-based Polymer Synthesis

There is a growing demand for polymers derived from renewable resources to reduce the environmental impact of traditional petroleum-based plastics. sciengine.comrsc.org Furan-based compounds, derivable from biomass, are at the forefront of this movement. acs.orgsemanticscholar.org Furfurylamine (B118560), a key component of this compound, can be synthesized from furfural (B47365), which is produced from agricultural and forestry by-products. researchgate.netresearchgate.net This bio-based origin makes this compound an attractive candidate for the synthesis of sustainable polymers.

The presence of the allyl group provides a pathway for polymerization through various mechanisms, such as free-radical polymerization or thiol-ene click chemistry. This allows for the creation of linear or crosslinked polymers where the furan ring is a pendant group, available for subsequent modifications like the Diels-Alder reaction discussed previously. Furthermore, the secondary amine can be a site for other polymerization reactions, for instance, to form polyamides or polyureas, contributing to the versatility of this bio-based monomer. The development of fully bio-based polymers is a key area of research, with studies exploring the polymerization of various furan-based monomers. acs.orgsemanticscholar.org

Fabrication of Functional Materials and Resins (e.g., epoxy resins)

The secondary amine in this compound can act as a curing agent for epoxy resins. digitellinc.comepo.org Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. The curing process involves the reaction of the epoxy groups of the resin with a hardener, which is often an amine. threebond.co.jpnadkarnispc.com The active hydrogen on the secondary amine of this compound can react with an epoxy ring, leading to the formation of a crosslinked network. digitellinc.com

The use of a furan-containing amine as a curing agent can impart additional functionalities to the resulting epoxy resin. For example, the furan groups within the cured network could be utilized for subsequent Diels-Alder reactions to introduce self-healing capabilities or to modify the surface properties of the material. nih.gov Research on furan-based amines as curing agents for epoxy resins has shown the potential to create materials with improved thermal stability and mechanical performance compared to conventional systems. digitellinc.comresearchgate.net

The following table, based on literature data for analogous systems, illustrates the effect of different amine curing agents on the glass transition temperature (Tg) of epoxy resins, a key indicator of their thermal performance.

| Epoxy Resin | Amine Curing Agent | Glass Transition Temperature (Tg) (°C) |

|---|---|---|